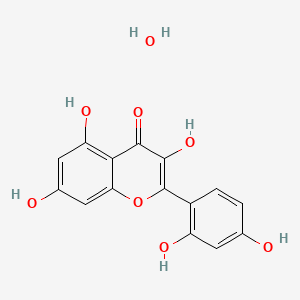

Morin hydrate

Descripción

Morin has been reported in Maclura pomifera, Petasites formosanus, and other organisms with data available.

a light yellowish pigment found in the wood of old fustic (Chlorophora tinctoria)

Propiedades

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVKYFNHIADTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040776 | |

| Record name | Morin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654055-01-3, 6472-38-4 | |

| Record name | Morin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morin AR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Morin Hydrate for Researchers and Drug Development Professionals

Introduction

Morin hydrate, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. This multifaceted compound, a member of the flavonol subclass of flavonoids, is characterized by its unique 3,5,7,2',4'-pentahydroxyflavone structure. It is this specific arrangement of hydroxyl groups that is believed to contribute to its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of the natural origins of this compound is paramount for its extraction, purification, and subsequent investigation for therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Moraceae, Rosaceae, and Fagaceae families.[1] It is distributed across various parts of these plants, including the leaves, fruits, and wood. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting conditions.

Primary Plant Sources

The most well-documented and richest sources of this compound are members of the Moraceae family.[1] Key species include:

-

Osage Orange (Maclura pomifera) : The fruit and wood of the Osage orange tree are known to be particularly rich in morin.[2][3]

-

Old Fustic (Maclura tinctoria) : Historically used as a source of yellow dye, the heartwood of this tree is a significant source of morin.[2]

-

Jackfruit (Artocarpus heterophyllus) : The wood of the jackfruit tree has been identified as a viable source for the isolation of morin. A study reported a yield of 6.10% of pure morin from a crude precipitate of Artocarpus heterophyllus wood.

-

White Mulberry (Morus alba) : While specific quantitative data for morin is limited, the leaves of the white mulberry are known to be rich in flavonoids, with one study reporting a total flavonoid yield of 50.52 mg/g under optimized extraction conditions.

Other notable plant sources include:

-

Guava (Psidium guajava) : The leaves of the guava plant are a recognized source of morin and its glycosides. While quantification in the final extract of one study was not performed, the presence of morin was confirmed.

-

Almond (Prunus dulcis) : The hulls of almonds, a byproduct of almond processing, have been found to contain morin.

-

Fig (Chlorophora tinctoria) : This plant is another member of the Moraceae family and is a known source of morin.

-

Sweet Chestnut (Castanea sativa) : This member of the Fagaceae family also contains morin.

-

Onion (Allium cepa) : Onions are a common dietary source of flavonoids, including morin.

-

Apple (Malus domestica) : Apples, particularly the peel, contain a variety of flavonoids, with morin being among them.

Morin has also been detected in various beverages, including tea, red wine, and coffee.

Quantitative Data on this compound Content

The following table summarizes the available quantitative data for this compound in various natural sources. It is important to note that the concentration can be influenced by numerous factors, and these values should be considered as indicative.

| Natural Source | Plant Part | This compound Concentration | Reference(s) |

| Maclura cochinchinensis | Heartwood | 0.74 - 1.57% w/w | |

| Artocarpus heterophyllus | Wood (from crude precipitate) | 6.10% yield of pure morin | |

| Morus alba | Leaves | 50.52 mg/g (total flavonoids) | |

| Almond (Prunus dulcis) | Hulls | Morin is a known constituent | |

| Psidium guajava | Leaves | Morin is a known constituent |

Experimental Protocols

The accurate extraction and quantification of this compound from natural sources are critical for research and drug development. The following sections provide detailed methodologies for these processes.

Extraction of this compound

The choice of extraction method depends on the plant material and the desired scale of extraction. Maceration and Soxhlet extraction are two commonly employed techniques.

1. Maceration Protocol

Maceration is a simple and widely used method for extracting phytochemicals at room temperature.

-

Sample Preparation : Air-dry the plant material (e.g., leaves, powdered wood) to a constant weight. Grind the dried material into a coarse powder to increase the surface area for extraction.

-

Solvent Selection : Ethanol or methanol are commonly used solvents for flavonoid extraction. A 70% ethanol solution is often effective.

-

Procedure :

-

Place the powdered plant material in a sealed container.

-

Add the solvent to the container, ensuring the plant material is fully submerged. A solid-to-solvent ratio of 1:10 (w/v) is a typical starting point.

-

Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional agitation.

-

After the maceration period, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

-

The residue can be re-macerated with fresh solvent to maximize the extraction yield.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

-

2. Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that is more efficient than maceration, although it requires heating.

-

Sample Preparation : Prepare the plant material as described for maceration.

-

Apparatus : Assemble a Soxhlet extractor with a round-bottom flask, a thimble, and a condenser.

-

Procedure :

-

Place the powdered plant material in a cellulose thimble and insert it into the Soxhlet extractor.

-

Fill the round-bottom flask with the extraction solvent (e.g., methanol or ethanol).

-

Heat the flask to the boiling point of the solvent. The solvent vapor will rise, bypass the thimble, and enter the condenser.

-

The condensed solvent will drip into the thimble, immersing the plant material and extracting the flavonoids.

-

When the solvent level in the thimble reaches the top of the siphon tube, the entire volume of the solvent and extract will be siphoned back into the round-bottom flask.

-

This cycle is repeated continuously, allowing for a thorough extraction. The duration of the extraction can range from a few hours to over a day, depending on the plant material.

-

After extraction, the solvent in the round-bottom flask, now containing the extracted morin, is concentrated using a rotary evaporator.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used analytical technique for the quantification of this compound in plant extracts.

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient or isocratic elution with a mixture of an acidic aqueous phase (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common. For example, an isocratic system of 0.5% acetic acid in water:acetonitrile (80:20, v/v) has been used.

-

Flow Rate : A flow rate of around 1.0 mL/min is generally employed.

-

Detection Wavelength : Morin exhibits strong absorbance in the UV region. A detection wavelength of 355 nm is often used for its quantification.

-

-

Standard Preparation :

-

Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation :

-

Dissolve the dried plant extract in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

-

Analysis :

-

Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and identify the morin peak based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area of the morin standard against its concentration.

-

Determine the concentration of morin in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis of this compound

Morin, like other flavonoids, is synthesized in plants through the phenylpropanoid pathway. This intricate metabolic route starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce the basic flavonoid skeleton.

The biosynthesis of morin can be visualized as a multi-step process:

Key Enzymes in the Pathway:

-

PAL (Phenylalanine ammonia-lyase) : Catalyzes the deamination of phenylalanine to form cinnamic acid.

-

C4H (Cinnamate 4-hydroxylase) : Introduces a hydroxyl group at the 4-position of the aromatic ring of cinnamic acid to produce p-coumaric acid.

-

4CL (4-Coumarate-CoA ligase) : Activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.

-

CHS (Chalcone synthase) : A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone.

-

CHI (Chalcone isomerase) : Catalyzes the cyclization of naringenin chalcone to form the flavanone naringenin.

-

F3H (Flavanone 3-hydroxylase) : Introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol.

-

FLS (Flavonol synthase) : Catalyzes the desaturation of dihydrokaempferol to form the flavonol kaempferol.

-

F2'H (Flavonoid 2'-hydroxylase) : A crucial enzyme that introduces a hydroxyl group at the 2'-position of the B-ring of kaempferol, leading to the formation of morin.

The final and distinguishing step in morin biosynthesis is the hydroxylation at the 2'-position of the B-ring, which is less common than hydroxylation at the 3' and 5' positions. This specific enzymatic action is what confers the unique structure and biological properties of morin.

Conclusion

This compound is a promising natural compound with a wide array of potential therapeutic applications. A thorough understanding of its natural sources, efficient methods for its extraction and quantification, and the intricacies of its biosynthetic pathway are essential for advancing research and development in this area. This technical guide provides a foundational resource for scientists and professionals engaged in the exploration of this compound for novel drug discovery and development. Further research is warranted to explore and quantify this compound in a broader range of plant species and to optimize extraction and purification protocols for industrial-scale production.

References

- 1. Development of a Rapid UHPLC-PDA Method for the Simultaneous Quantification of Flavonol Contents in Onions (Allium cepa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Morin hydrate chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Morin hydrate. The information is intended to support research, discovery, and development efforts in the fields of pharmacology, and medicinal chemistry.

Chemical and Physicochemical Properties

This compound (2',3,4',5,7-Pentahydroxyflavone) is a natural flavonoid predominantly found in plants of the Moraceae family, such as Osage orange (Maclura pomifera) and Old Fustic (Maclura tinctoria), as well as in the leaves of the common guava (Psidium guajava).[1][2] It is a yellow pigment that has garnered significant interest for its diverse biological activities.[3]

Chemical Structure and Identification

The chemical identity of this compound is well-established and characterized by the following identifiers.

| Property | Value | Reference |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | [4] |

| Molecular Formula | C₁₅H₁₀O₇·xH₂O | [4] |

| Molecular Weight | 302.24 g/mol (anhydrous basis) | |

| CAS Number | 654055-01-3 | |

| Appearance | Dark yellow powder/solid |

Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity studies.

| Property | Value | Reference |

| Melting Point | 299-300 °C (decomposes) | |

| Solubility | Soluble in methanol (50 mg/mL), ethanol, and aqueous alkaline solutions. Slightly soluble in ether and acetic acid. Poorly soluble in water (0.25 mg/mL at 20°C, 0.94 mg/mL at 100°C). The solubility is pH-dependent, increasing with higher pH. | |

| UV-Vis Absorption (in ethanol) | Band I: 363 nm, Band II: 263 nm |

pH-Dependent Solubility of this compound

| Solvent/Buffer | pH | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 32.69 ± 1.63 |

| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 |

| Double Distilled Water | 7.0 | 28.72 ± 0.97 |

| Phosphate Buffer Saline | 7.4 | 54.86 ± 2.05 |

| Tris Base Buffer | 9.0 | 505.9 ± 14.61 |

UV-Vis Absorption Maxima (λmax) at Different pH

| pH | λmax (nm) |

| 1.2 | 350 |

| 5.0 | 367 |

| 7.0 | 389 |

| 7.4 | 390 |

| 9.0 | 400 |

Pharmacological Properties and Signaling Pathways

This compound exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. These biological activities are attributed to its ability to modulate various cellular signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals. This activity is central to many of its other pharmacological effects. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS). These effects are mediated, in part, through the modulation of key inflammatory signaling pathways.

Anticancer Properties

Extensive research has highlighted the anticancer potential of this compound against various cancer cell lines. It can induce apoptosis, inhibit cell proliferation and invasion, and suppress the expression of proteins involved in cell cycle regulation.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several critical intracellular signaling cascades.

-

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can modulate the activity of MAPKs, including ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and cancer.

Below are graphical representations of these signaling pathways and the points of intervention by this compound.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Caption: Modulation of the MAPK Signaling Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Workflow:

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

-

Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner as the sample.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound solution or the positive control to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a substance.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the various concentrations of this compound solution or positive control to the wells.

-

-

Measurement and Calculation:

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

-

Measurement of Nitrite:

-

After incubation, collect the cell culture supernatant.

-

Nitrite, a stable product of NO, is measured using the Griess reagent.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO production inhibition is calculated.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Workflow:

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

The cell viability is expressed as a percentage of the control (untreated cells) and is calculated as follows:

-

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Morin Hydrate: A Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin hydrate, a natural flavonoid predominantly found in plants of the Moraceae family, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in cellular stress, inflammation, and apoptosis. Its potent antioxidant and anti-inflammatory properties form the basis of its therapeutic potential in a wide range of diseases.[1][3]

Antioxidant Activity

This compound is a powerful antioxidant capable of scavenging free radicals and reducing oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous diseases.[1] Its antioxidant effects are mediated through several mechanisms:

-

Direct Radical Scavenging: this compound can directly neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

-

Enhancement of Endogenous Antioxidant Defenses: It upregulates the expression and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Modulation of Oxidative Stress Markers: this compound has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase levels of reduced glutathione (GSH), a major intracellular antioxidant.

Table 1: Quantitative Effects of this compound on Antioxidant Markers

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference(s) |

| SOD Activity | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly increased | |

| Acrylamide-induced liver damage in mice | 15 mg/kg body weight | Balanced enzyme levels | ||

| CAT Activity | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly increased | |

| Acrylamide-induced liver damage in mice | 15 mg/kg body weight | Balanced enzyme levels | ||

| GPx Activity | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly increased | |

| GSH Levels | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly increased | |

| Acute restraint stress in mice | 5, 10, 20 mg/kg | Significantly reversed reduction | ||

| MDA Levels | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly reduced | |

| Acute restraint stress in mice | 5, 10, 20 mg/kg | Attenuated increase | ||

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 10-40 µM | Reduced in a concentration-dependent manner | |

| Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly reduced |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

-

Inhibition of Pro-inflammatory Enzymes: this compound suppresses the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

-

Downregulation of Pro-inflammatory Cytokines: It reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

-

Modulation of Inflammatory Signaling Pathways: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. It achieves this by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. It also inhibits the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.

Table 2: Quantitative Effects of this compound on Inflammatory Markers

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference(s) |

| NO Production | LPS-stimulated RAW264.7 cells | 20 µM | Inhibition of NO production | |

| iNOS Expression | LPS-stimulated RAW264.7 cells | 20 µM | Downregulation of mRNA and protein expression | |

| p65 Phosphorylation | LPS-stimulated RAW264.7 cells | 20 µM | Suppression of expression | |

| ERK Phosphorylation | LPS-stimulated RAW264.7 cells | 10 and 20 µM | Concentration-dependent inhibition | |

| Collagen-activated platelets | 40 and 80 µM | Inhibition of activation | ||

| JNK Phosphorylation | LPS-stimulated RAW264.7 cells | 10 and 20 µM | Concentration-dependent inhibition | |

| Collagen-activated platelets | 40 and 80 µM | Inhibition of activation | ||

| p38 Phosphorylation | Collagen-activated platelets | 40 and 80 µM | Inhibition of activation | |

| TNF-α Levels | Chronic unpredictable stress in mice | 5, 10, 20 mg/kg i.p. | Reduced brain levels | |

| IL-1β Levels | Chronic unpredictable stress in mice | 5, 10, 20 mg/kg i.p. | Reduced brain levels |

Anticancer Activity

This compound has demonstrated promising anticancer properties in various cancer cell lines and animal models. Its anticancer effects are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent apoptosis.

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting the uncontrolled proliferation of cancer cells.

-

Inhibition of Signaling Pathways: this compound interferes with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.

Table 3: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| Hepa1c1c7 | Murine Hepatoma | ~331 (100 µg/ml) | |

| SW480 | Colorectal Cancer | Not specified, dose-dependent reduction in viability | |

| U937 | Human Leukemia | Most sensitive among several leukemic cell lines | |

| HTB-26 | Breast Cancer | 10 - 50 | |

| PC-3 | Pancreatic Cancer | 10 - 50 | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| HCT116 | Colorectal Cancer | 22.4 |

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. This compound inhibits this pathway at multiple levels.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, inflammation, and apoptosis. This compound modulates this pathway by inhibiting the phosphorylation of key kinases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. This compound's ability to influence this pathway contributes to its anticancer effects.

References

- 1. Morin attenuates arsenic-induced toxicity in 3T3 embryonic fibroblast cells by suppressing oxidative stress, inflammation, and apoptosis: In vitro and silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniquescientificpublishers.com [uniquescientificpublishers.com]

- 3. This compound attenuates chronic stress-induced memory impairment and degeneration of hippocampal subfields in mice: The role of oxidative, nitrergic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Morin Hydrate: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin hydrate, a naturally occurring bioflavonoid found in various plants of the Moraceae family, such as mulberry, figs, and Osage orange, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] This technical guide provides an in-depth overview of the biological activities of this compound, its mechanisms of action, and its potential as a therapeutic agent. The information is curated for researchers, scientists, and professionals in the field of drug development.

This compound (3,5,7,2′,4′-pentahydroxyflavone) is a versatile compound known for its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties.[1] Its therapeutic potential stems from its ability to modulate various cellular signaling pathways, including Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-activated protein kinase (MAPK), and Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2 (Keap1/Nrf2). Despite its promising preclinical profile, the clinical application of this compound is still under investigation, with a need for more extensive human trials.

Biological Activities and Pharmacological Potential

This compound exhibits a broad spectrum of biological activities that contribute to its pharmacological potential in various disease models.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. It can neutralize reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This antioxidant capacity is central to its protective effects in various organs.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. The primary mechanism involves the suppression of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.

Anticancer Potential

Preclinical studies have highlighted the anticancer effects of this compound across various cancer cell lines. It can induce apoptosis (programmed cell death), inhibit cancer cell proliferation, and prevent metastasis. The anticancer mechanisms are multifaceted, involving the modulation of signaling pathways that control cell survival and proliferation, such as PI3K/Akt and STAT3. Furthermore, morin can sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy.

Antidiabetic Properties

This compound has shown promise in the management of diabetes mellitus. It can help regulate blood glucose levels, improve insulin sensitivity, and protect pancreatic β-cells from oxidative damage. Its antidiabetic effects are partly attributed to its ability to modulate glucose metabolism and reduce inflammation and oxidative stress associated with the disease.

Neuroprotective Effects

The neuroprotective potential of this compound has been demonstrated in various models of neurological disorders. It can protect neurons from oxidative stress-induced damage, reduce neuroinflammation, and improve cognitive function in models of chronic stress and diabetic encephalopathy. The underlying mechanisms include the modulation of signaling pathways like TrkB/Akt and the enhancement of neurotrophic factor expression.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Biological Activity | Cell Line | Assay | Key Findings | Reference(s) |

| Anti-inflammatory | RAW264.7 Macrophages | Griess Assay (NO production) | Inhibition of LPS-induced NO production with effective concentrations around 10-40 µM. | |

| Anti-inflammatory | RAW264.7 Macrophages | Western Blot | Concentration-dependent inhibition of ERK and JNK phosphorylation at 10 and 20 µM. Suppression of p65 at 20 µM. | |

| Anticancer | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | Significant reduction in cell viability at 100 and 200 µM. | |

| Anticancer | HCT-116 (Colon Cancer) | Cell Viability Assay | Reduced cell viability at concentrations ≥ 250 µM. | |

| Antioxidant | RAW264.7 Macrophages | DCFDA Assay (ROS) | Reduction of LTA-induced ROS production. | |

| Antiplatelet | Human Platelets | Platelet Aggregation Assay | Inhibition of collagen- and thrombin-induced platelet aggregation at 25-100 µM. |

Table 2: In Vivo Efficacy of this compound

| Pharmacological Effect | Animal Model | Dosage | Key Findings | Reference(s) |

| Neuroprotection | Mice (Chronic Unpredictable Stress) | 5, 10, 20 mg/kg (i.p.) | Improved memory, reduced MDA and nitrite levels, enhanced brain GSH, and reduced TNF-α and IL-1β. | |

| Neuroprotection | Rats (Diabetic Encephalopathy) | 50 mg/kg (oral) | Reduced blood glucose, HbA1c, and neuronal apoptosis. Upregulated Akt, BDNF, and TrkB expression. | |

| Antidiabetic | Rats (Streptozotocin-induced) | 15 and 30 mg/kg (oral) | Increased insulin levels, antioxidant enzyme activity, and neurotrophic factors. Decreased fasting glucose and inflammatory markers. | |

| Hepatoprotection | Rats (Doxorubicin-induced toxicity) | 100 mg/kg (oral) | Abrogated hepatorenal toxicity and reduced oxidative stress. | |

| Neuroprotection | Mice (Chronic Restraint Stress) | 5, 10, 20 mg/kg | Attenuated hyperglycemia and prevented behavioral abnormalities. |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging ability of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol or ethanol. This solution should be freshly prepared and stored in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of this compound from the stock solution.

-

A standard antioxidant like ascorbic acid or Trolox is used as a positive control.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (or standard/blank) to a cuvette or 96-well plate.

-

Add the DPPH working solution to the sample and mix.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density (e.g., 1x10⁴ to 1x10⁵ cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the insoluble formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying signaling pathways.

-

Sample Preparation:

-

Treat cells with this compound and/or other stimuli for the desired time.

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, NF-κB p65) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate (e.g., ECL reagent) to the membrane and detect the signal using an imaging system or X-ray film.

-

For quantitative analysis, use densitometry software to measure band intensity, often normalized to a loading control like β-actin or GAPDH.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through its interaction with multiple signaling pathways.

NF-κB and MAPK Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK pathways. It suppresses the phosphorylation of key kinases such as ERK, JNK, and p38, which in turn prevents the activation and nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes like iNOS and COX-2.

Caption: this compound's inhibition of the NF-κB and MAPK pathways.

Nrf2/HO-1 Antioxidant Pathway

This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including heme oxygenase-1 (HO-1). This leads to increased expression of these protective enzymes, thereby mitigating oxidative stress.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in various contexts. In some cancer models, it inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and survival. Conversely, in neuroprotective and antidiabetic models, it can activate this pathway to promote neuronal survival and glucose uptake.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for evaluating the biological activities of this compound.

Caption: A general experimental workflow for investigating this compound.

Conclusion and Future Perspectives

This compound is a promising natural compound with a wide range of biological activities and significant pharmacological potential. Its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects are well-documented in preclinical studies. The ability of this compound to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent.

However, challenges remain, particularly concerning its low bioavailability and the need for more robust clinical evidence. Future research should focus on developing novel formulations to enhance its delivery and conducting well-designed clinical trials to validate its therapeutic efficacy and safety in humans. Continued investigation into the molecular mechanisms of this compound will further elucidate its therapeutic potential and pave the way for its development as a novel drug for the prevention and treatment of various chronic diseases.

References

Morin Hydrate: A Technical Guide to its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin hydrate, a naturally occurring bioflavonoid found in various plants of the Moraceae family, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth review of the therapeutic effects of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and quantitative data from preclinical studies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This compound has demonstrated a wide spectrum of beneficial properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and cardioprotective effects.[3][4] These therapeutic potentials are attributed to its ability to modulate various cellular signaling cascades, influence enzyme activity, and scavenge free radicals.[1]

Quantitative Data on Therapeutic Effects

The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the efficacy of this compound in different models.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Citation |

| Hepa1c1c7 | Murine Hepatoma | ~100 | 48 | |

| HCT116 | Colorectal Carcinoma | Not specified, tested up to 440 µg/mL | 24, 48, 72 | |

| A375 | Melanoma | Concentration-dependent decrease in viability | 24, 48, 72 | |

| MNT-1 | Melanoma | Concentration-dependent decrease in viability | 24, 48, 72 | |

| SK-MEL-28 | Melanoma | Concentration-dependent decrease in viability | 24, 48, 72 |

Table 2: In Vivo Effects of this compound on Disease Models

| Disease Model | Animal Model | This compound Dose | Key Findings | Citation |

| Type 2 Diabetes | STZ-induced Wistar rats | 30 mg/kg (oral) | Significant decrease in fasting blood glucose. | |

| Type 1 Diabetes | STZ-induced Wistar rats | 25 and 50 mg/kg | Significant decline in serum glucose levels. | |

| Diabetic Cardiomyopathy | STZ-induced Wistar rats | 25, 50, and 100 mg/kg/day (oral) | Improved weight gain, lipid and glycemic profiles. | |

| Parkinson's Disease | MPTP-induced C57BL/6N mice | 1% in diet | Prevented motor dysfunction and dopaminergic neuronal damage. | |

| Acute Liver Injury | CCl4-induced mice | 50 mg/kg (oral) | Protective effect against liver injury. |

Table 3: Effects of this compound on Biomarkers of Oxidative Stress and Inflammation

| Condition | Model | This compound Dose | Biomarker | Effect | Citation |

| Type 2 Diabetes with DEP exposure | Wistar rats | 30 mg/kg (oral) | SOD, CAT, GPx, GSH | Increased | |

| MDA, CD | Decreased | ||||

| IL-1β mRNA | Decreased | ||||

| IL-10, HO-1, GLUT4 mRNA | Increased | ||||

| Diabetic Retinopathy | STZ-induced rats | 25 and 50 mg/kg | LPO | Decreased | |

| GPx, CAT, SOD | Increased | ||||

| TNF-α, IL-1β, VEGF | Decreased | ||||

| Inflammation | MSU crystal-stimulated RAW 264.7 macrophages | 100-300 µM | TNF-α, IL-1β, IL-6, MCP-1, VEGF, NO, PGE2 | Suppressed | |

| iNOS, COX-2, NF-κBp65 mRNA | Downregulated |

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating a multitude of intracellular signaling pathways. These pathways are critical in regulating cellular processes such as inflammation, apoptosis, proliferation, and oxidative stress.

Anti-inflammatory Signaling

This compound has been shown to inhibit pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines and enzymes.

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Anticancer Signaling

In cancer cells, this compound can induce apoptosis and inhibit proliferation by modulating pathways such as the PI3K/Akt/mTOR and MAPK pathways. It can also arrest the cell cycle at different phases.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induced apoptosis.

Antioxidant and Neuroprotective Signaling

This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. This leads to the expression of antioxidant enzymes that protect cells from oxidative damage, a key mechanism in its neuroprotective effects.

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.

Workflow Diagram

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.

Methodology

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 15 µM) for a specified period (e.g., 2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL and incubating for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using specific ELISA kits.

-

Western Blot Analysis: Cell lysates are prepared, and protein expression levels of key inflammatory mediators (e.g., NF-κB, COX-2, iNOS) are determined by Western blotting.

In Vivo Diabetic Model in Rats

This protocol outlines the induction of type 1 or type 2 diabetes in rats using streptozotocin (STZ) to evaluate the antidiabetic effects of this compound.

Workflow Diagram

Caption: Experimental workflow for evaluating the antidiabetic effects of this compound in vivo.

Methodology

-

Animal Model: Male Wistar rats are used for the study.

-

Induction of Diabetes:

-

Type 1: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer (pH 4.5) is administered.

-

Type 2: Rats are fed a high-fructose diet for a period (e.g., 14 days) followed by a single intraperitoneal injection of a lower dose of STZ (e.g., 45 mg/kg).

-

-

Confirmation of Diabetes: Blood glucose levels are measured after 48-72 hours, and rats with fasting blood glucose above a certain threshold (e.g., 200-250 mg/dL) are considered diabetic.

-

Treatment: Diabetic rats are treated with this compound (e.g., 25, 50, 100 mg/kg/day) via oral gavage for a specified duration (e.g., 60 days).

-

Monitoring and Analysis:

-

Fasting blood glucose levels and body weight are monitored regularly.

-

At the end of the treatment period, blood samples are collected for biochemical analysis (e.g., lipid profile, HbA1c, insulin levels).

-

Tissues such as the pancreas, liver, and kidneys are collected for histopathological examination and analysis of oxidative stress and inflammatory markers.

-

In Vivo Parkinson's Disease Model in Mice

This protocol describes the induction of a Parkinson's disease-like pathology in mice using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to assess the neuroprotective effects of this compound.

Workflow Diagram

Caption: Experimental workflow for assessing the neuroprotective effects of this compound in vivo.

Methodology

-

Animal Model: C57BL/6N mice are commonly used for this model.

-

Treatment: Mice are fed a diet containing this compound (e.g., 1%) for a period before and during MPTP administration.

-

Induction of Parkinsonism: Mice receive daily intraperitoneal injections of MPTP (e.g., 30 mg/kg) for a consecutive number of days (e.g., 5 days).

-

Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test and the pole test to assess balance and coordination.

-

Neurochemical Analysis: The levels of dopamine and its metabolites in the striatum are measured using techniques like HPLC.

-

Immunohistochemistry: Brain sections, particularly of the substantia nigra and striatum, are stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons. Glial cell activation (astrocytes and microglia) is also assessed by immunohistochemistry.

Conclusion

This compound is a promising natural compound with a wide array of therapeutic properties demonstrated in numerous preclinical studies. Its ability to modulate key signaling pathways involved in inflammation, cancer, diabetes, and neurodegeneration underscores its potential for the development of novel therapeutic agents. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. However, it is important to note the lack of extensive clinical trials, which are necessary to validate these preclinical findings in humans and to establish safe and effective dosages. Future investigations should focus on clinical translation to fully harness the therapeutic potential of this compound.

References

- 1. This compound protects type-2-diabetic wistar rats exposed to diesel exhaust particles from inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A PROMISING BIOFLAVONOID WITH DIFFERENT THERAPEUTIC EFFECTS [bpsa.journals.ekb.eg]

- 3. ffhdj.com [ffhdj.com]

- 4. researchgate.net [researchgate.net]

The Neuroprotective Potential of Morin Hydrate: A Technical Guide for Preclinical Research

An In-depth Review of its Antioxidant, Anti-inflammatory, and Anti-apoptotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Morin hydrate, a naturally occurring flavonoid, has garnered significant attention in preclinical research for its promising neuroprotective effects. This technical guide provides a comprehensive overview of the quantitative data from various preclinical studies, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Quantitative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been quantified across a range of preclinical models, demonstrating its potential to mitigate oxidative stress, neuroinflammation, and apoptosis. The following tables summarize the key quantitative findings from these studies.

Antioxidant Effects

This compound has been shown to effectively modulate biomarkers of oxidative stress. It consistently reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of endogenous antioxidants such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).

| Model | Species | Dosage | Effect on MDA | Effect on GSH | Effect on Other Antioxidants | Reference |

| Chronic Unpredictable Stress | Mice | 5, 10, 20 mg/kg i.p. | Reduced levels | Enhanced brain levels | - | [1] |

| Acute Restraint Stress | Mice | 5, 10, 20 mg/kg | Attenuated increase | Reversed reduction | - | [2] |

| Chronic Restraint Stress | BALB/c Mice | 5, 10, 20 mg/kg i.p. | Suppressed production | Abolished reduction | - | [3] |

| Acrylamide-induced Hepatotoxicity | ICR Mice | 5, 15 mg/kg s.c. | Reduced lipid peroxidase activity | - | Increased SOD1, SOD2, Catalase, GR | [4] |

| Doxorubicin-induced Toxicity | Rats | 100 mg/kg p.o. | Reduced levels | Increased levels | Increased SOD, CAT, GPx | [5] |

Anti-inflammatory Effects

A key aspect of this compound's neuroprotective action is its ability to suppress neuroinflammation. Studies have consistently demonstrated its capacity to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), and to downregulate key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).

| Model | Species | Dosage | Effect on TNF-α | Effect on IL-1β | Effect on Other Inflammatory Markers | Reference |

| Chronic Unpredictable Stress | Mice | 5, 10, 20 mg/kg i.p. | Reduced brain levels | Reduced brain levels | Downregulated iNOS and NF-κB expression | |

| 3-Nitropropionic Acid-induced Huntington's Disease | Rats | 20 mg/kg/day i.p. | Decreased striatal levels | - | Decreased striatal GFAP | |

| Vincristine-induced Neuropathic Pain | - | - | - | - | Inhibited NF-κB signaling, regulated M1/M2 microglial polarization | |

| MPTP-induced Parkinson's Disease | Mice | - | - | - | Inhibited ERK-p65 pathway, suppressed glial activation | |

| Cerebral Infarction | Rats | - | Reduced expression | - | Reduced IL-6 expression | |

| Lipoteichoic Acid-induced Inflammation | RAW 264.7 Macrophages | 20 µM | Attenuated mRNA and protein expression | Attenuated mRNA and protein expression | Attenuated iNOS mRNA and protein expression |

Anti-apoptotic and Pro-survival Effects

This compound has been shown to protect neurons from apoptotic cell death by modulating the expression of key apoptosis-related proteins. It typically upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.

| Model | Species | Dosage | Effect on Bcl-2 | Effect on Bax | Effect on Other Apoptotic Markers | Reference |

| 3-Nitropropionic Acid-induced Huntington's Disease | Rats | 20 mg/kg/day i.p. | - | - | Decreased striatal caspase 3 levels | |

| MPP+-induced Apoptosis in PC12 cells | - | 5-50 µmol/L | - | - | Attenuated increase of caspase-3-like activity | |

| Kainic Acid-induced Seizure | Mice | - | - | - | Reduced levels of apoptotic signaling molecules | |

| Arsenic and Cadmium-induced Neurotoxicity in PC12 cells | - | - | - | - | Attenuated cell apoptosis and ROS production, inhibited increase of caspase-3 activity |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's neuroprotective effects, this section provides detailed methodologies for key experiments cited in preclinical studies.

Behavioral Assessment: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.

-

Acquisition Phase (4-5 days):

-

Mice are subjected to four trials per day with an inter-trial interval of 15-20 minutes.

-

For each trial, the mouse is gently placed into the water at one of four randomized starting positions (North, South, East, West), facing the pool wall.

-

The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds to learn its location in relation to the distal cues.

-

The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (Day after last acquisition day):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory retention.

-

Assessment of Apoptosis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

-

Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned (typically 5-7 µm).

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations.

-

Permeabilization: Sections are incubated with Proteinase K (20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the nucleus.

-

Labeling:

-

Sections are incubated with TdT (Terminal deoxynucleotidyl transferase) and a labeled nucleotide (e.g., Br-dUTP or FITC-dUTP) in a reaction buffer for 60 minutes at 37°C in a humidified chamber. TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If a biotin-labeled nucleotide is used, sections are incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate like diaminobenzidine (DAB) to produce a colored precipitate in apoptotic cells.

-

If a fluorescently labeled nucleotide is used, the sections can be directly visualized under a fluorescence microscope.

-

-

Counterstaining and Visualization: Sections are often counterstained with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all cell nuclei. The number of TUNEL-positive cells is then quantified.

Western Blotting for Apoptosis Markers (Bcl-2 and Bax)

Western blotting is used to quantify the expression levels of specific proteins, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.

-

Protein Extraction: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2 and Bax (typical dilutions range from 1:500 to 1:2000). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.

LPS-Induced Neuroinflammation Model

Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) is a widely used method to induce systemic inflammation and subsequent neuroinflammation in rodents.

-

Animals: C57BL/6 or BALB/c mice are commonly used.

-

LPS Administration: A single i.p. injection of LPS (from E. coli, serotype O111:B4 or O55:B5) at a dose ranging from 0.25 to 5 mg/kg is administered. The control group receives a saline injection.

-

Time Course: The inflammatory response is typically assessed at various time points post-injection, ranging from a few hours (for acute inflammation) to several days or weeks (for chronic effects).

-

Assessment of Neuroinflammation:

-

Behavioral Changes: Sickness behavior, including reduced locomotor activity and social interaction, can be monitored.

-

Cytokine Levels: Brain tissue and serum are collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

-

Microglial and Astrocyte Activation: Immunohistochemistry or immunofluorescence for markers such as Iba1 (for microglia) and GFAP (for astrocytes) is performed on brain sections.

-

Inflammatory Gene Expression: RT-qPCR can be used to measure the mRNA levels of inflammatory mediators in brain tissue.

-

Measurement of Oxidative Stress Markers

The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels.

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., KCl or phosphate buffer).

-

Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: The mixture is heated at 95-100°C for 30-60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

-

Measurement: After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm. The MDA concentration is calculated using a standard curve prepared with a known concentration of MDA.

The Ellman's reagent (DTNB) is widely used to measure GSH levels.

-

Tissue Homogenization: Brain tissue is homogenized in a buffer containing a deproteinizing agent (e.g., metaphosphoric acid or trichloroacetic acid).

-

Reaction: The supernatant is mixed with Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid)) and a phosphate buffer.

-

Measurement: DTNB reacts with the sulfhydryl group of GSH to produce a yellow-colored product (TNB). The absorbance is measured spectrophotometrically at 412 nm. The GSH concentration is determined from a standard curve.

ELISA for Inflammatory Cytokines (TNF-α and IL-1β)

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying cytokine levels in brain tissue homogenates or serum.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Brain homogenate supernatants or serum samples, along with a series of known standards, are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added.

-

Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined by interpolating from the standard curve.

Immunohistochemistry for NF-κB

Immunohistochemistry allows for the visualization of the localization and expression of NF-κB in brain tissue sections.

-

Tissue Preparation and Sectioning: Similar to the TUNEL assay, brain tissue is fixed, embedded, and sectioned.

-

Antigen Retrieval: To unmask the antigenic epitope, sections are often subjected to heat-induced antigen retrieval using a citrate buffer.

-

Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to block non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for a subunit of NF-κB (e.g., p65).

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex (ABC) reagent. The signal is then visualized using a chromogen like DAB, resulting in a brown stain where NF-κB is present.

-

Counterstaining and Visualization: Sections are counterstained with hematoxylin to visualize cell nuclei and then examined under a microscope.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating the neuroprotective potential of this compound.

References

- 1. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β, IL-18, IL-6, and TNF-α Detection in Brains and Cell Culture Supernatants [bio-protocol.org]

- 3. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 4. mmpc.org [mmpc.org]

- 5. semanticscholar.org [semanticscholar.org]

The Cardioprotective Potential of Morin Hydrate: A Technical Whitepaper for Researchers

Abstract: Morin hydrate, a naturally occurring flavonoid, has demonstrated significant promise as a cardioprotective agent. This document provides a comprehensive technical overview of the mechanisms underlying the cardioprotective benefits of this compound, with a focus on its molecular targets and signaling pathways. This whitepaper is intended for researchers, scientists, and drug development professionals in the cardiovascular field. It synthesizes findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate further investigation and development of this compound as a potential therapeutic.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide. Myocardial ischemia-reperfusion (I/R) injury, a common consequence of events like myocardial infarction and cardiac surgery, paradoxically exacerbates cardiac damage upon the restoration of blood flow. The pathophysiology of I/R injury is complex, involving oxidative stress, inflammation, and apoptosis.[1][2] this compound (3,5,7,2′,4′-pentahydroxyflavone), a bioactive flavonoid found in various plants, has emerged as a promising therapeutic candidate due to its potent antioxidant and anti-inflammatory properties.[1][3] Preclinical evidence strongly suggests that this compound can mitigate myocardial damage by modulating key signaling pathways and cellular processes.[4] This whitepaper will delve into the core mechanisms of this compound's cardioprotective effects, providing a detailed guide for researchers in the field.

Mechanisms of Cardioprotection

This compound exerts its cardioprotective effects through a multi-pronged approach, primarily by attenuating oxidative stress and inflammation, and by modulating critical cell survival and death pathways.

Antioxidant Activity

A primary mechanism of this compound's cardioprotective action is its ability to combat oxidative stress. It achieves this through direct and indirect antioxidant effects:

-

Direct Radical Scavenging: this compound can directly scavenge reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.

-

Inhibition of ROS-Generating Enzymes: It has been shown to moderately inhibit xanthine oxidase, an enzyme that produces superoxide radicals, particularly during ischemia.

-

Upregulation of Endogenous Antioxidants: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anti-inflammatory Effects

Inflammation is a key contributor to myocardial I/R injury. This compound has been shown to suppress inflammatory responses in the heart:

-